molecular formula C13H25NS B15271044 N-(2,3-dimethylcyclohexyl)thian-3-amine

N-(2,3-dimethylcyclohexyl)thian-3-amine

Cat. No.: B15271044
M. Wt: 227.41 g/mol
InChI Key: AQYAOALCSPRSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylcyclohexyl)thian-3-amine is a chemical compound of interest in organic chemistry and pharmaceutical research. It features a cyclohexylamine core that is di-substituted with methyl groups at the 2- and 3-positions, which is further functionalized with a thian-3-amine group . This structural motif is similar to other compounds explored in medicinal chemistry, such as N-(2-hydroxybenzyl) phenethylamine derivatives, which are investigated for their receptor activity . The compound is provided exclusively for research applications in laboratory settings. A key area of application for such amines is in the synthesis of more complex molecules, particularly through the formation of amide bonds, which are the fundamental linkages in peptides . Modern peptide synthesis, crucial for developing new therapeutic and diagnostic agents, often employs innovative methods to improve efficiency and sustainability . The synthesis of amides from amines can be achieved through several methods, including nucleophilic acyl substitution using acyl halides or the use of activating agents like DCC to facilitate coupling with carboxylic acids under mild conditions . Researchers value this amine for its potential as a building block in the construction of novel compounds and for its utility in method development and chemical biology studies. It is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H25NS

Molecular Weight

227.41 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)thian-3-amine

InChI

InChI=1S/C13H25NS/c1-10-5-3-7-13(11(10)2)14-12-6-4-8-15-9-12/h10-14H,3-9H2,1-2H3

InChI Key

AQYAOALCSPRSOS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC2CCCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2,3-dimethylcyclohexyl)thian-3-amine typically involves the reaction of 2,3-dimethylcyclohexylamine with thian-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: the synthesis process can be scaled up using standard chemical engineering techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: : N-(2,3-dimethylcyclohexyl)thian-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)thian-4-amine, a similar compound, has several scientific research applications:

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is studied for its potential biological activity and interactions with biomolecules.
  • Medicine It is investigated for potential therapeutic properties and as a precursor in drug development.
  • Industry It is utilized in the production of specialty chemicals and materials.

Chemical Reactions Analysis

N-(2,3-dimethylcyclohexyl)thian-4-amine can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding sulfoxides or sulfones.
  • Reduction Reduction reactions can convert the compound into its corresponding amine derivatives.
  • Substitution It can participate in nucleophilic substitution reactions, where the thian-4-amine group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Structure-Activity Relationships (SAR)

The biological activity of N-(2,3-dimethylcyclohexyl)thian-4-amine can be modified through structural alterations. Here are some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-(3,4-dimethylphenyl)thian-4-amineContains a phenyl groupKnown for strong antimicrobial activity
N-(2-furylmethyl)thian-4-amineIncorporates a furyl groupExhibits different biological profiles
N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amineCombination of cyclohexyl and furylPotentially enhanced bioactivity due to dual functionality

These compounds illustrate the versatility of thian derivatives and their potential applications across various fields.

Case Studies

While the search results do not provide specific case studies for N-(2,3-dimethylcyclohexyl)thian-3-amine, they do offer some information on related compounds:

  • Antimicrobial Efficacy A study evaluated the antimicrobial properties of N-(2,3-dimethylcyclohexyl)thian-4-amine against several bacterial strains and indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound in antibiotic development.
  • Enzyme Inhibition In vitro studies demonstrated that certain derivatives of thian compounds exhibited potent inhibition against specific kinases involved in cancer progression. For instance, modifications to the cyclohexyl moiety resulted in enhanced inhibitory effects on PfGSK3 and PfPK6 kinases.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved are not well-characterized, requiring further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-(2,3-dimethylcyclohexyl)thian-3-amine is unique due to the presence of both the 2,3-dimethylcyclohexyl and thian-3-amine groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2,3-dimethylcyclohexyl)thian-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thian (sulfur-containing) moiety linked to a cyclohexyl group. The presence of the dimethyl substituents on the cyclohexane ring can influence the compound's steric and electronic properties, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways. For instance, derivatives of 1,3-thiazole-2-amines have demonstrated inhibition of 5-lipoxygenase (LOX), an enzyme implicated in the synthesis of leukotrienes, which are mediators of inflammation .
  • Anti-inflammatory Effects : The thian structure may contribute to anti-inflammatory properties by modulating pathways such as NF-κB, which is known for its role in inflammation and cancer .
  • Cytotoxicity Against Cancer Cells : Compounds with similar structural features have exhibited cytotoxic effects against various cancer cell lines. For example, 2-aminothiazole derivatives have shown significant anticancer activity with IC50 values indicating potent inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anti-inflammatoryN-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amineInhibition of 5-LOX
Anticancer2-Aminothiazole derivativesIC50 values ranging from 0.06 µM to 2.5 µM against various cancer lines
NF-κB Pathway ModulationThieno[2,3-b]pyridine derivativesReduced expression of pro-inflammatory cytokines

Case Study Analysis

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of thiazole derivatives in vivo and in vitro. The results indicated that these compounds could significantly reduce inflammation markers in models of rheumatoid arthritis and asthma .
  • Anticancer Potential : Another investigation focused on the anticancer properties of thiazole-based compounds. The study found that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines, suggesting that modifications in the thiazole structure could enhance therapeutic efficacy .

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